![molecular formula C40H47FN3O8Na B601601 阿托伐他汀杂质F CAS No. 1371615-56-3](/img/new.no-structure.jpg)
阿托伐他汀杂质F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atorvastatin Impurity F is a byproduct formed during the synthesis and degradation of atorvastatin, a widely prescribed statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Impurities in pharmaceutical compounds are critical to identify and quantify, as they can affect the safety and efficacy of the drug. Atorvastatin Impurity F is one of the specified impurities in the European Pharmacopoeia monograph for atorvastatin .
科学研究应用
Chemical Properties and Identification
Atorvastatin Impurity F is characterized as a white to off-white crystalline solid with a melting point of approximately 142°C. It is recognized as a process-related impurity in atorvastatin synthesis and has been identified as a precursor to other specified impurities in atorvastatin formulations .
High-Performance Liquid Chromatography (HPLC)
A new rapid HPLC method has been developed to determine atorvastatin and its impurities, including Atorvastatin Impurity F. This method offers significant advantages over traditional techniques by providing faster analysis times and improved specificity.
Key Features of the HPLC Method:
- Retention Times : The retention time for atorvastatin using the new method is approximately 7.5 minutes, compared to about 33 minutes using the European Pharmacopoeia method.
- Relative Retention Times (RRTs) :
This method has been validated for specificity, linearity, accuracy, precision, recovery, limit of detection, and robustness according to ICH guidelines .
Stability-Indicating Methods
Stability studies are essential for understanding the degradation pathways of atorvastatin and its impurities under various stress conditions such as temperature, humidity, and light exposure. The stability-indicating method developed allows for the evaluation of Atorvastatin Impurity F under these conditions.
Findings from Forced Degradation Studies:
- Degradation Profiles : Atorvastatin is highly susceptible to degradation under acidic, alkaline, thermal, and oxidative conditions, with significant increases in impurities observed during these stress tests.
- Impurities Identified : The studies revealed that while some impurities remained stable (e.g., Atorvastatin Impurity A), others like Atorvastatin Impurity H increased significantly under specific conditions .
Quality Control
The identification and quantification of Atorvastatin Impurity F are critical in ensuring the quality of atorvastatin formulations. Regulatory agencies require strict adherence to impurity limits to guarantee patient safety.
Clinical Safety Profile
Research indicates that atorvastatin generally has a favorable safety profile; however, the presence of impurities like Atorvastatin Impurity F can influence adverse reactions in patients. Monitoring these impurities helps mitigate risks associated with statin therapies .
Case Studies
- Stability Studies : A case study demonstrated that formulations containing atorvastatin exhibited varying levels of Atorvastatin Impurity F when subjected to different environmental stressors, emphasizing the need for robust analytical methods to monitor these changes.
- Pharmacological Impact : Investigations into the pharmacological effects of atorvastatin suggest that impurities may alter the efficacy of the drug, necessitating thorough characterization during drug development .
作用机制
生化分析
Biochemical Properties
Atorvastatin Impurity F plays a significant role in biochemical reactions by inhibiting the activity of the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) . This enzyme is responsible for the production of cholesterol in the body, and its inhibition leads to a decrease in cholesterol levels. Additionally, Atorvastatin Impurity F has been observed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 . It also reduces the production of nitric oxide, a key mediator in the inflammatory response .
Cellular Effects
Atorvastatin Impurity F influences various types of cells and cellular processes. It has been shown to inhibit the expression of the NLRP3 inflammasome and disrupt the activity of caspase-1 in human THC-1 monocyte cell lines . This interference leads to a reduction in the secretion of interleukin-1 beta, which is crucial in the inflammatory response. Additionally, Atorvastatin Impurity F affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of HMG-CoA reductase .
Molecular Mechanism
The molecular mechanism of Atorvastatin Impurity F involves its binding interactions with biomolecules and enzyme inhibition. Atorvastatin Impurity F mimics and outcompetes the natural substrate molecule HMG-CoA, preventing its reduction to mevalonate and further cholesterol synthesis . This inhibition of HMG-CoA reductase is a key step in the cholesterol biosynthetic pathway. Additionally, Atorvastatin Impurity F has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Atorvastatin Impurity F have been observed to change over time. The compound has been shown to be stable for at least 4 hours in solution at room temperature . Incubation of Atorvastatin Impurity F in human or rat serum at 37°C for up to 4 hours indicated no significant decomposition . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with Atorvastatin Impurity F showing potential in reducing inflammation and oxidative damage .
Dosage Effects in Animal Models
The effects of Atorvastatin Impurity F vary with different dosages in animal models. Studies have shown that Atorvastatin Impurity F can enhance the efficacy of mesenchymal stem cells transplantation in animal models of acute myocardial infarction . High doses of Atorvastatin Impurity F may lead to toxic or adverse effects, including muscle-related side effects and potential liver damage .
Metabolic Pathways
Atorvastatin Impurity F is involved in metabolic pathways that include the inhibition of HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonate, a precursor in the cholesterol biosynthesis pathway. Additionally, Atorvastatin Impurity F interacts with enzymes and cofactors involved in the inflammatory response, reducing the production of pro-inflammatory cytokines .
Transport and Distribution
Atorvastatin Impurity F is transported and distributed within cells and tissues through various mechanisms. It has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed . The compound’s transport is facilitated by its interactions with specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of Atorvastatin Impurity F is primarily within the cytosolic and microsomal fractions of hepatic cells . This localization is crucial for its activity in inhibiting HMG-CoA reductase and reducing cholesterol synthesis. Additionally, Atorvastatin Impurity F may undergo post-translational modifications that direct it to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Impurity F involves several steps, including the formation of intermediates and the final impurity. One common method involves the Paal-Knorr pyrrole synthesis, followed by coordination of the phenol to a ruthenium complex . The reaction conditions typically include the use of toluene as a solvent and reflux conditions .
Industrial Production Methods: In industrial settings, the production of Atorvastatin Impurity F is often a result of the synthesis and degradation processes of atorvastatin. The impurity can be isolated and identified using high-performance liquid chromatography (HPLC) and mass spectrometry techniques .
化学反应分析
Types of Reactions: Atorvastatin Impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different degradation products and impurities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and hydrochloric acid.
Major Products Formed: The major products formed from these reactions include atorvastatin lactone, desfluoro analogs, and various epimers .
相似化合物的比较
- Atorvastatin Impurity A
- Atorvastatin Impurity B
- Atorvastatin Impurity C
- Atorvastatin Impurity D
- Atorvastatin Impurity G
- Atorvastatin Impurity H
Comparison: Atorvastatin Impurity F is unique in its chemical structure and formation pathway compared to other impurities. While other impurities may form through different degradation processes or synthetic routes, Impurity F is specifically formed through the Paal-Knorr pyrrole synthesis and subsequent reactions . This uniqueness makes it an important compound to study in the context of atorvastatin’s stability and safety.
生物活性
Atorvastatin Impurity F is a significant impurity associated with atorvastatin, a widely prescribed statin for managing hyperlipidemia and reducing cardiovascular risk. Understanding the biological activity of this impurity is crucial for evaluating the safety and efficacy of atorvastatin formulations. This article delves into the biological properties, mechanisms of action, and relevant research findings regarding Atorvastatin Impurity F.
Chemical Characteristics
Atorvastatin Impurity F is characterized by a molecular formula of C35H38N2O5Na and a molecular weight of approximately 739.82 g/mol. It is classified as a sodium salt of an amide impurity and plays a role in the synthesis and quality control of atorvastatin products.
The primary biological activity of Atorvastatin Impurity F is its inhibition of the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) , which is pivotal in cholesterol biosynthesis. By mimicking the natural substrate HMG-CoA, it prevents its conversion to mevalonate, thereby reducing cholesterol synthesis in the liver .
Additionally, Atorvastatin Impurity F has been shown to influence inflammatory pathways by inhibiting the NLRP3 inflammasome and disrupting caspase-1 activity in human monocyte cell lines. This suggests potential anti-inflammatory properties that may impact cardiovascular health.
In Vitro Studies
Research has demonstrated that Atorvastatin Impurity F exhibits significant biological activity comparable to atorvastatin itself. For instance, studies indicate that both atorvastatin and its impurities can inhibit the proliferation and invasion of smooth muscle cells (SV-SMC) with IC50 values around 0.39 μM to 2.39 μM .
Table 1: Comparison of IC50 Values for Atorvastatin and Its Impurities
Compound | IC50 (μM) |
---|---|
Atorvastatin | 0.39 |
Atorvastatin Impurity F | 2.39 |
Other impurities (varied) | Varies |
Stability Studies
Stability-indicating methods have been developed to evaluate the impurity profile of atorvastatin formulations, including Atorvastatin Impurity F. These methods assess how various stress conditions (e.g., thermal degradation, acid hydrolysis) affect impurity levels over time .
Table 2: Stability Results Under Stress Conditions
Condition | Observed Impurities |
---|---|
Thermal Degradation | Increase in impurities H & D |
Acid Hydrolysis | Formation of unknown impurities |
Oxidative Degradation | Increase in multiple impurities |
Case Studies
A notable case study involved the application of a validated RP-HPLC method to analyze atorvastatin formulations containing various impurities, including Atorvastatin Impurity F. The study confirmed that this method effectively differentiates between atorvastatin and its impurities, ensuring quality control in pharmaceutical applications .
Example Case Study: HPLC Method Validation
- Objective : To validate an HPLC method for accurate analysis of atorvastatin and its impurities.
- Findings : The method displayed high precision and stability, crucial for pharmaceutical quality control.
- Outcome : Enhanced understanding of degradation pathways and impurity behavior under various conditions.
属性
CAS 编号 |
1371615-56-3 |
---|---|
分子式 |
C40H47FN3O8Na |
分子量 |
739.82 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(Amide Impurity) Sodium Salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。